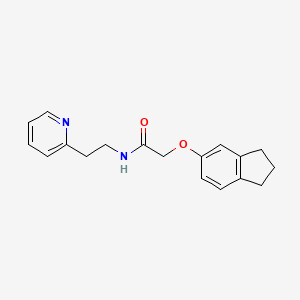
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide, also known as DPI-3290, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as indene derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease processes. For example, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and is overexpressed in cancer cells. By inhibiting HDAC activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in human clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its efficacy in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it may be useful to explore the potential of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide as a combination therapy with other drugs or as a drug delivery system.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to a series of reactions that involve the introduction of a pyridine moiety and the formation of an amide bond. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-11-9-16-6-1-2-10-19-16)13-22-17-8-7-14-4-3-5-15(14)12-17/h1-2,6-8,10,12H,3-5,9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPUJXOTWYYHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7470250.png)
![[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetonitrile](/img/structure/B7470254.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)








![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)